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Compound of Interest

Compound Name: Enasidenib

Cat. No.: B8038215

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, chemical
structure, and mechanism of action of Enasidenib (formerly AG-221), a first-in-class, oral,
selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. Enasidenib is
approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult
patients with an IDH2 mutation.[1][2]

Chemical Structure and Properties

Enasidenib is a substituted 1,3,5-triazine derivative.[1] Its chemical structure is characterized
by a central triazine ring linked to a (2-hydroxy-2-methylpropyl)amino group, a 6-
(trifluoromethyl)pyridin-2-yl group, and a [2-(trifluoromethyl)pyridin-4-yllJamino group.[1][3]

Table 1: Chemical and Physical Properties of Enasidenib
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Property Value Reference(s)
2-methyl-1-[[4-[6-
(trifluoromethyl)-2-pyridinyl]-6-

IUPAC Name [[2-(trifluoromethyl)-4- [1]

pyridinyllJamino]-1,3,5-triazin-2-

ylJamino]propan-2-ol

Molecular Formula C19H17FsN7O [1][4]
Molecular Weight 473.38 g/mol [4]
CAS Number 1446502-11-9 [1]
Appearance White to off-white solid [4]
Synonyms AG-221, CC-90007 [5]1[6]

Synthesis of Enasidenib

The synthesis of Enasidenib is a multi-step process involving the sequential construction of

the substituted triazine core. The key starting materials include 2-trifluoromethylpyridine and

cyanuric chloride. A representative synthetic route is detailed in patent literature, such as WO

2016126798.[5][7] The overall pathway involves the formation of key pyridine and triazine

intermediates followed by coupling reactions to assemble the final molecule.
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Figure 1: Simplified Chemical Synthesis Pathway of Enasidenib
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Caption: Figure 1: Simplified Chemical Synthesis Pathway of Enasidenib

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b8038215?utm_src=pdf-body-img
https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8038215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Synthesis of Enasidenib

The following protocol is a summarized representation based on procedures outlined in patent
literature.[7] Researchers should consult the original patents for complete experimental details,
safety precautions, and characterization of intermediates.

Step 1: Preparation of 6-trifluoromethyl-pyridine-2-carboxylic acid

o A solution of 2-trifluoromethyl pyridine (2.45 mol) in diethyl ether and hexanes is cooled to
between -75 °C and -65 °C under a nitrogen atmosphere.[7]

e n-Butyl lithium (1.6 M in hexane) is added dropwise, maintaining the temperature below -65
°C.[7]

o Dimethylaminoethanol (3.67 mol) is added, followed by stirring.[7]

» The reaction mixture is poured over crushed dry ice, allowed to warm, and then acidified with
6N HCl to a pH of 1.0-2.0.[7]

e The product is extracted with ethyl acetate, washed with brine, concentrated, and dried to
yield 6-trifluoromethyl-pyridine-2-carboxylic acid.[7]

Step 2: Formation of Key Intermediates

e Subsequent steps involve the conversion of the carboxylic acid to an amide, then a nitrile,
and finally a carboximidamide, which serves as a key building block for the triazine core.[5]

o Separately, cyanuric chloride is reacted sequentially with 2-amino-4-(trifluoromethyl)pyridine
and the prepared carboximidamide under basic conditions to form the disubstituted triazine
core.[5][8]

Step 3: Final Assembly and Purification

e The disubstituted triazine intermediate is reacted with 1-amino-2-methylpropan-2-ol, typically
at an elevated temperature, to displace the final chlorine atom and form Enasidenib.

e The crude product is purified. A typical final purification step involves crystallization:
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o The crude product is dissolved in a suitable solvent (e.g., 2-methyltetrahydrofuran). [9
from first search]

o The solution is concentrated, heated (e.g., to 45 °C), and an anti-solvent (e.g., n-heptane)
is added slowly to induce crystallization. Seeding crystals may be used. [9 from first
search]

o The mixture is cooled, stirred, and the solid product is collected by filtration, washed, and
dried under vacuum. Ayield of 96% for this crystallization step has been reported. [9 from
first search]

Mechanism of Action

Enasidenib functions by selectively inhibiting the mutated IDH2 enzyme, which is found in
certain AML cells. Wild-type IDH2 catalyzes the conversion of isocitrate to a-ketoglutarate (a-
KG).[2] However, mutations in IDH2 (e.g., R140Q, R172S, R172K) confer a neomorphic
activity, causing the enzyme to convert a-KG into the oncometabolite D-2-hydroxyglutarate (2-
HG).[2][7] High levels of 2-HG competitively inhibit a-KG-dependent dioxygenases, such as
TET enzymes, leading to DNA and histone hypermethylation. This epigenetic dysregulation
blocks the differentiation of hematopoietic progenitor cells, contributing to leukemogenesis.[7]

El

Enasidenib acts as an allosteric inhibitor, binding to the mutant IDH2 enzyme and blocking its
neomorphic activity.[2][7] This leads to a significant reduction in 2-HG levels, which in turn
restores the function of a-KG-dependent dioxygenases, reverses hypermethylation, and
promotes the differentiation of leukemic blasts into mature myeloid cells.[7][9]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://newdrugapprovals.org/2017/08/02/enasidenib-%D1%8D%D0%BD%D0%B0%D1%81%D0%B8%D0%B4%D0%B5%D0%BD%D0%B8%D0%B1-%D8%A5%D9%8A%D9%86%D8%A7%D8%B3%D9%8A%D8%AF%D9%8A%D9%86%D9%8A%D8%A8-%E4%BC%8A%E9%82%A3%E5%B0%BC%E5%B8%83/
https://newdrugapprovals.org/2017/08/02/enasidenib-%D1%8D%D0%BD%D0%B0%D1%81%D0%B8%D0%B4%D0%B5%D0%BD%D0%B8%D0%B1-%D8%A5%D9%8A%D9%86%D8%A7%D8%B3%D9%8A%D8%AF%D9%8A%D9%86%D9%8A%D8%A8-%E4%BC%8A%E9%82%A3%E5%B0%BC%E5%B8%83/
https://library.ehaweb.org/eha/2017/22nd/181758/
https://www.benchchem.com/product/b8038215?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://newdrugapprovals.org/2017/08/02/enasidenib-%D1%8D%D0%BD%D0%B0%D1%81%D0%B8%D0%B4%D0%B5%D0%BD%D0%B8%D0%B1-%D8%A5%D9%8A%D9%86%D8%A7%D8%B3%D9%8A%D8%AF%D9%8A%D9%86%D9%8A%D8%A8-%E4%BC%8A%E9%82%A3%E5%B0%BC%E5%B8%83/
https://newdrugapprovals.org/2017/08/02/enasidenib-%D1%8D%D0%BD%D0%B0%D1%81%D0%B8%D0%B4%D0%B5%D0%BD%D0%B8%D0%B1-%D8%A5%D9%8A%D9%86%D8%A7%D8%B3%D9%8A%D8%AF%D9%8A%D9%86%D9%8A%D8%A8-%E4%BC%8A%E9%82%A3%E5%B0%BC%E5%B8%83/
https://library.ehaweb.org/eha/2017/22nd/181758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8038215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Normal Cell Differentiation

Isocitrate

Wild-Type IDH2

Oxidative
Decarboxylation

a-Ketoglutarate
(a-KG)

Cofactor

Y

0a-KG-Dependent
Dioxygenases (e.g., TET2)

Enables

Y

DNA/Histone
Demethylation

Promotes

Normal Hematopoietic
Differentiation

Leukemogenesis (IDH2 Mutation)

a-Ketoglutarate
(a-KG)

Neomorphic

Reduction

Mutant IDH2
(e.g., R140Q)

2-Hydroxyglutarate
(2-HG)

T
I
I
|
Inhibits
I
I
I
I

=

a-KG-Dependent
Dioxygenases

Leads to

Y

DNA/Histone
Hypermethylation

Causes

Differentiation

Block

Enasidenib

osteric
hibition

Figure 2: Enasidenib Mechanism of Action Signaling Pathway
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Caption: Figure 2: Enasidenib Mechanism of Action Signaling Pathway
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Quantitative Data

Table 2: Inhibitory Activity of Enasidenib

Target Enzyme Isoform ICso0 Value Reference(s)
IDH2 R140Q Homodimer 100 nM [9 from first search]
IDH2 R140Q/WT Heterodimer 30 nM [9 from first search]
IDH2 R172K/WT Heterodimer 10 nM [9 from first search]
IDH2 R172K 400 nM [4]

Table 3: Pharmacokinetic Parameters of Enasidenib (100 mg daily dose)

Parameter Value Reference(s)

Peak Plasma Concentration

13.1 mcg/mL (steady state) [2]
(Cmax)
Mean Volume of Distribution
55.8 L [2]
(vd)
Plasma Protein Binding 98.5% [2]
Mean Elimination Half-life (t1/2) 137 hours [5 from first search]
Route of Elimination 89% Feces, 11% Urine [2]

Table 4: Clinical Efficacy in Relapsed/Refractory AML (Phase I/ll Study)
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Outcome Value Reference(s)

[3 from first search, 23 from

Overall Response Rate (ORR)  38.8% - 40% i
first search]

Complete Remission (CR) [3 from first search, 23 from
19.3% - 19.6% _

Rate first search]

Median Overall Survival (OS) 8.8 - 9.3 months [3 from first search, 17]

Median OS in Patients
Achieving CR

19.7 - 23 months [2, 3 from first search]

Analytical and Characterization Methods

The identity and purity of Enasidenib are confirmed using standard analytical techniques.

Table 5: Spectroscopic Data for Enasidenib

Technique Data Reference(s)

(METHANOL-d.) & 8.62-8.68
(m, 2 H), 8.47-8.50 (m, 1 H),
8.18-8.21 (m, 1 H), 7.96-7.98

1H NMR [7]
(m, 1 H), 7.82-7.84 (m, 1 H),
3.56-3.63 (d, J = 28 Hz, 2 H),

1.30 (s, 6 H).

LC-MS miz 474.3 (M+H)* [7]

Experimental Protocol: UPLC-MS/MS for Quantification
in Plasma

This protocol describes a validated method for determining Enasidenib concentrations in rat
plasma, suitable for pharmacokinetic studies. [5 from first search, 12 from first search]

1. Sample Preparation:

e To a plasma sample, add an internal standard (IS), such as diazepam.
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Precipitate proteins by adding acetonitrile.

Vortex and centrifuge the sample.

Collect the supernatant for analysis. [5 from first search]
. Chromatographic Conditions:

System: Waters UPLC system. [5 from first search]

Column: Acquity UPLC BEH C18. [5 from first search]

Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water. [5 from first
search]

Analysis Time: Approximately 3 minutes. [5 from first search]
. Mass Spectrometry Conditions:
lonization: Positive ion electrospray ionization (ESI+). [5 from first search]
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Mass Transitions:

o Enasidenib: m/z 474.2 — 456.1 and m/z 474.2 — 267.0. [5 from first search, 12 from
first search]

o Diazepam (IS): m/z 285.0 — 154.0. [5 from first search]
. Method Validation:

Linearity: The method demonstrated good linearity in the concentration range of 1.0-1000
ng/mL (r2 = 0.9985). [5 from first search, 12 from first search]

Precision and Accuracy: Intraday and interday precision values were within 2.25-8.40% and
3.94-5.46%, respectively. Accuracy values ranged from -1.44 to 2.34%. [12 from first search]
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Caption: Figure 3: General Experimental Workflow for Enasidenib

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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